molecular formula C7H6BrF2N B1457724 2-Bromo-4-(1,1-difluoroethyl)pyridine CAS No. 1419221-58-1

2-Bromo-4-(1,1-difluoroethyl)pyridine

Cat. No. B1457724
CAS RN: 1419221-58-1
M. Wt: 222.03 g/mol
InChI Key: QJQIOIGWMUPNLB-UHFFFAOYSA-N
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Description

“2-Bromo-4-(1,1-difluoroethyl)pyridine” is an organic compound that belongs to the pyridine family. It has a molecular weight of 222.03 .


Synthesis Analysis

The synthesis of “2-Bromo-4-(1,1-difluoroethyl)pyridine” involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . Another method involves the reaction of the compound with carbon dioxide, providing the corresponding nicotinic acid .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(1,1-difluoroethyl)pyridine” is represented by the linear formula C7H6BrF2N . The InChI code for the compound is 1S/C7H6BrF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid . It can also participate in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

“2-Bromo-4-(1,1-difluoroethyl)pyridine” is a liquid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Spectroscopic and Optical Studies

2-Bromo-4-(1,1-difluoroethyl)pyridine and similar compounds have been characterized spectroscopically to understand their structural and optical properties. In a study by Vural and Kara (2017), the spectroscopic characterization of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This kind of research is vital for understanding the molecular structure and vibrational frequencies of such compounds (H. Vural & M. Kara, 2017).

Synthesis and Chemical Reactions

The synthesis of novel pyridine derivatives, including those related to 2-Bromo-4-(1,1-difluoroethyl)pyridine, has been a focus of several studies. Ahmad et al. (2017) described the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. These derivatives have potential applications as chiral dopants for liquid crystals and exhibit varying biological activities (G. Ahmad et al., 2017).

Biological and Antimicrobial Activities

Some derivatives of pyridine, similar to 2-Bromo-4-(1,1-difluoroethyl)pyridine, have been investigated for their antimicrobial activities. For instance, Bogdanowicz et al. (2013) synthesized novel 4-Pyrrolidin-3-cyanopyridine derivatives from a related compound and evaluated their antimicrobial activity against various bacteria (A. Bogdanowicz et al., 2013).

Material Science and Surface Analysis

In material science, pyridine derivatives are used as probes for analyzing solid acid catalysts. Barzetti et al. (1996) utilized pyridine as a probe molecule for the quantitative analysis of surface acidity of solid catalysts, which is crucial for understanding catalytic processes (T. Barzetti et al., 1996).

properties

IUPAC Name

2-bromo-4-(1,1-difluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQIOIGWMUPNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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